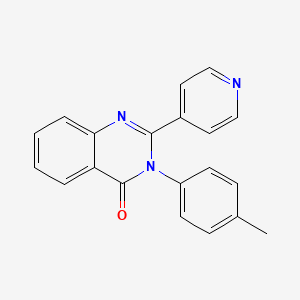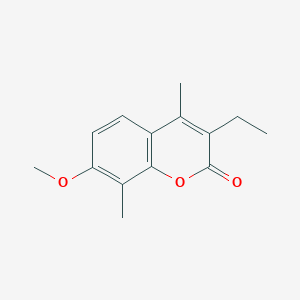![molecular formula C20H22FN7 B5578899 6-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-N-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B5578899.png)
6-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-N-phenyl-1,3,5-triazine-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-N-phenyl-1,3,5-triazine-2,4-diamine, commonly known as FLT3 inhibitor, is a small molecule inhibitor that targets FLT3 receptor tyrosine kinase. FLT3 is a transmembrane receptor that plays a crucial role in the proliferation and differentiation of hematopoietic stem cells. Overexpression of FLT3 has been observed in many hematological malignancies, including acute myeloid leukemia (AML), acute lymphoblastic leukemia (ALL), and myelodysplastic syndrome (MDS). FLT3 inhibitors have shown promising results in preclinical and clinical studies as a potential therapeutic option for these malignancies.
Wissenschaftliche Forschungsanwendungen
Crystalline Structure and Hydrogen Bonding
Research has demonstrated the significance of piperazine-supported amine compounds in understanding crystalline structures and hydrogen bonding. For example, studies on compounds with structural similarities, such as piperazine-supported amine bearing a benzhydryl substituent, have provided insights into their crystalline networks through N—H⋯O hydrogen bonds and C—H⋯O contacts. These findings contribute to the broader field of crystallography and material science (Betz et al., 2011).
Synthesis and Antibacterial Activity
The compound's framework has been utilized in synthesizing derivatives with antibacterial properties. For instance, the synthesis of chalcones, pyrazolines, amino pyrimidines, and pyrimidinethiones from triazine derivatives and their screening for antibacterial activity highlights the potential pharmaceutical applications of these compounds (Solankee & Patel, 2004).
Dopamine and Serotonin Receptor Antagonism
Certain derivatives have been studied for their noncataleptogenic, centrally acting dopamine D-2 and serotonin 5-HT2 antagonist properties. This research is significant for the development of atypical neuroleptics, suggesting potential applications in treating psychiatric disorders (Perregaard et al., 1992).
Material Science Applications
In material science, derivatives of triazine-based diamines, including the compound of interest, have been synthesized to create solution-processable polyimides. These materials exhibit excellent solubility and thermal stability, making them promising for applications in polymer semiconductors and electronic devices (Li et al., 2017).
Imaging Dopamine Receptors
Research into imaging dopamine receptors has led to the synthesis of related compounds for potential use in positron emission tomography (PET) studies. This highlights the application of such compounds in neuroscience research and the diagnosis of neurological disorders (Eskola et al., 2002).
Wirkmechanismus
Target of Action
The primary target of this compound is the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . This compound is a novel inhibitor of ENTs, with a higher selectivity towards ENT2 than ENT1 .
Mode of Action
The compound inhibits the transport of nucleosides and nucleoside analogues through ENTs in a concentration-dependent manner . The inhibitory effect of the compound is irreversible and non-competitive, as it reduces the maximum rate of uridine uptake (Vmax) in ENT1 and ENT2 without affecting the Michaelis constant (Km) .
Biochemical Pathways
By inhibiting ENTs, the compound disrupts the transport of nucleosides and nucleoside analogues, which are crucial for nucleotide synthesis and chemotherapy . This disruption can affect various biochemical pathways, including those involved in cell growth and proliferation.
Pharmacokinetics
The compound’s irreversible and non-competitive inhibition of ents suggests that it may have a prolonged effect in the body .
Result of Action
The compound’s inhibition of ENTs can lead to a decrease in nucleotide synthesis and a disruption of adenosine function . This can result in various molecular and cellular effects, potentially including a reduction in cell growth and proliferation.
Zukünftige Richtungen
The future directions for this compound could involve further studies to explore its selectivity towards ENT2 over ENT1, and its potential applications in the field of medicine, particularly in the treatment of conditions where the regulation of nucleotide synthesis and adenosine function is crucial .
Biochemische Analyse
Biochemical Properties
The compound 6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-N-phenyl-1,3,5-triazine-2,4-diamine has been shown to interact with Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . The compound is more selective to ENT2 than to ENT1 .
Cellular Effects
In cellular models, 6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-N-phenyl-1,3,5-triazine-2,4-diamine has been shown to inhibit the uptake of uridine and adenosine, which are important for nucleotide synthesis and chemotherapy . The compound does not affect cell viability, protein expression, and internalization of ENT1 and ENT2 .
Molecular Mechanism
The molecular mechanism of action of 6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-N-phenyl-1,3,5-triazine-2,4-diamine involves the inhibition of ENTs in an irreversible and non-competitive manner . The compound reduces the maximum rate of uridine uptake in ENT1 and ENT2 without affecting the affinity constant .
Temporal Effects in Laboratory Settings
The inhibitory effect of 6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-N-phenyl-1,3,5-triazine-2,4-diamine on ENTs could not be washed out, suggesting a long-term effect on cellular function
Metabolic Pathways
Given its interaction with ENTs, it may influence nucleotide synthesis and adenosine function .
Transport and Distribution
The transport and distribution of 6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-N-phenyl-1,3,5-triazine-2,4-diamine within cells and tissues are likely mediated by ENTs
Eigenschaften
IUPAC Name |
6-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-2-N-phenyl-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN7/c21-16-8-4-5-9-17(16)28-12-10-27(11-13-28)14-18-24-19(22)26-20(25-18)23-15-6-2-1-3-7-15/h1-9H,10-14H2,(H3,22,23,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMBKXMUODGBTIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC(=NC(=N2)NC3=CC=CC=C3)N)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 4-[(3-bromophenyl)amino]-4-oxobutanoate](/img/structure/B5578829.png)

![7,8,9-trimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B5578849.png)
![2-{[(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]methyl}benzonitrile](/img/structure/B5578856.png)
![10-(4-fluorophenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B5578861.png)
![N-{(3S*,4R*)-4-propyl-1-[3-(3-thienyl)propanoyl]-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5578864.png)
![ethyl {2-[(4-methylbenzoyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B5578873.png)
![5-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]-1H-tetrazole](/img/structure/B5578881.png)
![4-{[(1-methyl-1H-pyrrol-2-yl)methylene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5578884.png)
![9-[2-(methylthio)pyrimidin-4-yl]-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5578888.png)
![3-cyclopropyl-N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B5578910.png)
